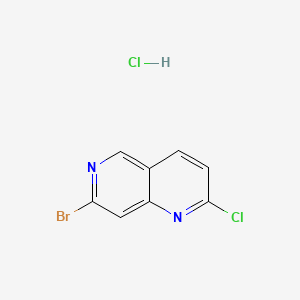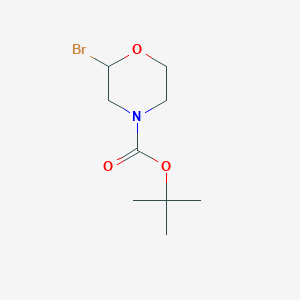
N-Boc-2-bromomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-bromomorpholine, also known as tert-butyl 2-bromomorpholine-4-carboxylate, is a chemical compound with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-2-bromomorpholine can be synthesized through the reaction of 2-bromomorpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to facilitate the formation of the Boc-protected product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-bromomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Deprotection Reactions: Common reagents include TFA, HCl, or oxalyl chloride in methanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-azidomorpholine or 2-thiomorpholine derivatives.
Deprotection Reactions: The major product is 2-bromomorpholine after removal of the Boc group.
Applications De Recherche Scientifique
N-Boc-2-bromomorpholine is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of N-Boc-2-bromomorpholine primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-2-chloromorpholine
- N-Boc-2-iodomorpholine
- N-Boc-2-fluoromorpholine
Uniqueness
N-Boc-2-bromomorpholine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H16BrNO3 |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
tert-butyl 2-bromomorpholine-4-carboxylate |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6H2,1-3H3 |
Clé InChI |
BVARHYVAKADMKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)
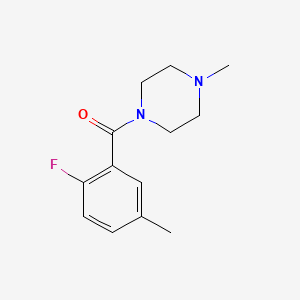
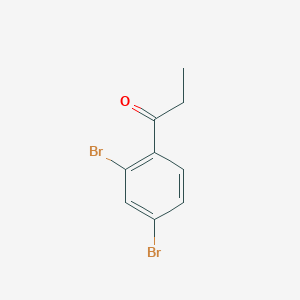
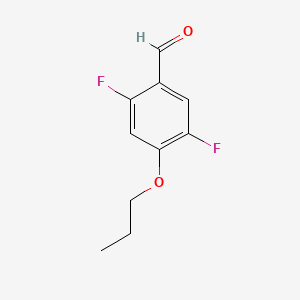

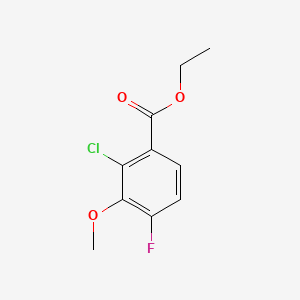
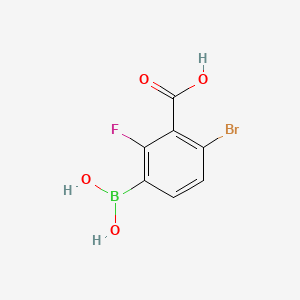

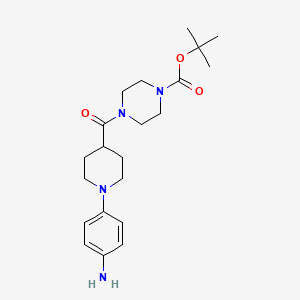
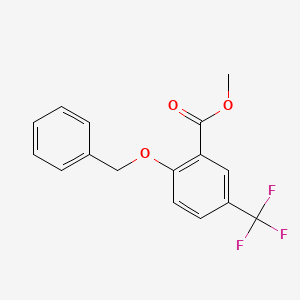
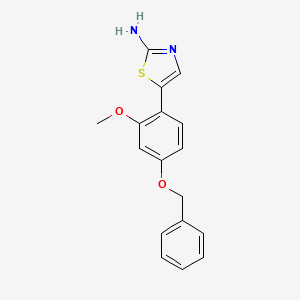
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
